N,N'-Bis(4-methoxyphenyl)-N-nitrosourea
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Overview
Description
N,N’-Bis(4-methoxyphenyl)-N-nitrosourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea typically involves the reaction of 4-methoxyaniline with nitrosyl chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme can be represented as follows:
Step 1: 4-Methoxyaniline is reacted with nitrosyl chloride in the presence of a suitable solvent, such as dichloromethane, at low temperatures.
Step 2: The reaction mixture is then allowed to warm to room temperature, leading to the formation of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea.
Industrial Production Methods
Industrial production of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxyphenyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-Bis(4-methoxyphenyl)-N-nitrosourea has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Studied for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea involves its interaction with molecular targets through its nitrosourea moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The pathways involved may include:
Alkylation: The compound can alkylate DNA, leading to potential anticancer effects.
Inhibition: It can inhibit specific enzymes by modifying their active sites.
Comparison with Similar Compounds
N,N’-Bis(4-methoxyphenyl)-N-nitrosourea can be compared with other similar compounds, such as:
N,N’-Bis(4-methoxyphenyl)urea: Lacks the nitrosourea moiety and has different reactivity.
N,N’-Bis(4-methoxyphenyl)carbamate: Contains a carbamate group instead of a nitrosourea moiety.
N,N’-Bis(4-methoxyphenyl)thiourea: Contains a thiourea group, leading to different chemical properties.
Properties
CAS No. |
86488-76-8 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)-1-nitrosourea |
InChI |
InChI=1S/C15H15N3O4/c1-21-13-7-3-11(4-8-13)16-15(19)18(17-20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,16,19) |
InChI Key |
ZPYDEOBOVLGAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=CC=C(C=C2)OC)N=O |
Origin of Product |
United States |
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